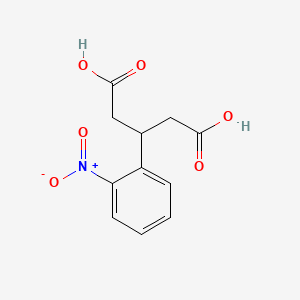

3-(2-Nitrophenyl)pentanedioic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

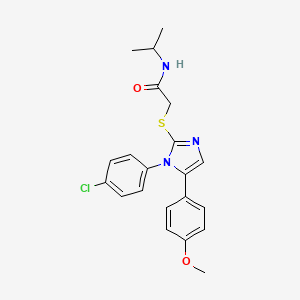

3-(2-Nitrophenyl)pentanedioic acid is a chemical compound with the linear formula C11H11NO6 . It belongs to the class of organic compounds known as nitrobenzenes, which are compounds containing a nitrobenzene moiety, consisting of a benzene ring with a carbon bearing a nitro group .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring with a carbon bearing a nitro group . The linear formula of this compound is C11H11NO6 .Scientific Research Applications

Enantiospecific Synthesis Applications

3-(2-Nitrophenyl)pentanedioic acid and its derivatives have applications in the enantiospecific synthesis of various compounds. For instance, the stereoisomers of 3-hydroxy-2-methylpentanoic acid, structurally modified from this compound, have been synthesized for investigations into the substrate selectivity of polyketide synthase (PKS) domains (Harris et al., 1998).

Chelator Synthesis

A variant of this compound, specifically 3-(Carboxymethyl)-3-azapentanedioic acid, has been used in the synthesis of aryl isothiocyanate derivatives for potential use as protein labelling chelators (Kline et al., 1991).

Ligand Synthesis and Complex Formation

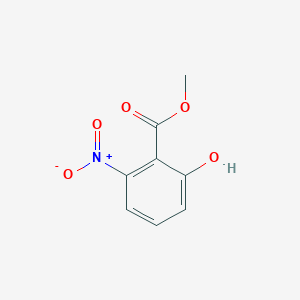

The compound has been used in the synthesis of novel ligands for metal complex formation. An example is the para to meta shift of a nitro group in 3-(2-hydroxy-4-nitrophenylhydrazo)pentane-2,4-dione, which acts as a polydentate ligand for synthesizing various metal complexes (Kopylovich et al., 2011).

Catalysis and Organic Synthesis

This compound derivatives have also found applications in catalysis and organic synthesis. For example, certain derivatives have been used as organocatalysts for reactions such as Conia-ene carbocyclization of 1,3-dicarbonyl compounds (Yang et al., 2012).

Safety and Hazards

Mechanism of Action

Target of Action

It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . This suggests that 3-(2-Nitrophenyl)pentanedioic acid may also interact with various cellular targets, potentially influencing a range of biological processes.

Mode of Action

It has been synthesized as a bioreductive prodrug of paclitaxel, known as nppa-ptx . As a prodrug, it is metabolized in the body to release the active drug, paclitaxel, which is known for its potent anti-tumor activity. The transformation of NPPA-PTX into active paclitaxel occurs in tumor tissues .

Biochemical Pathways

Considering its transformation into paclitaxel, it likely impacts the same pathways as paclitaxel, which primarily disrupts microtubule function, inhibiting cell division and promoting apoptosis in cancer cells .

Pharmacokinetics

It is known that the compound can form nanoparticles, which may enhance its stability and bioavailability .

Result of Action

The primary result of the action of this compound, through its transformation into paclitaxel, is the inhibition of tumor growth. The compound has demonstrated anti-tumor activity both in vitro and in vivo . It is suggested that the dissociated paclitaxel, which is converted from NPPA-PTX in tumor tissues, plays a key role in producing this anti-tumor activity .

Properties

IUPAC Name |

3-(2-nitrophenyl)pentanedioic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO6/c13-10(14)5-7(6-11(15)16)8-3-1-2-4-9(8)12(17)18/h1-4,7H,5-6H2,(H,13,14)(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDCQXWFNCDXRJX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(CC(=O)O)CC(=O)O)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenylacetamide](/img/structure/B2984848.png)

![9-(2,4-dimethoxyphenyl)-1,7-dimethyl-3-(3-phenylpropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2984853.png)

![ethyl 2-({[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetyl}amino)-5-propylthiophene-3-carboxylate](/img/structure/B2984854.png)

![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-2-carboxamide](/img/structure/B2984868.png)

![N-(4-methylbenzyl)-5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2984870.png)